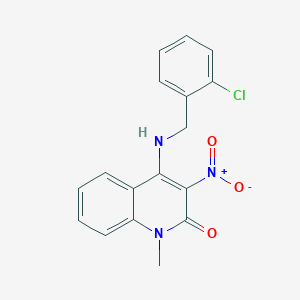

4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Description

4-((2-Chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a quinolinone derivative characterized by a 2-chlorobenzylamino substituent at position 4, a methyl group at position 1, and a nitro group at position 2. Quinolinones are known for diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects, often modulated by substituents like nitro, halogen, and alkyl/aryl groups .

Propriétés

IUPAC Name |

4-[(2-chlorophenyl)methylamino]-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c1-20-14-9-5-3-7-12(14)15(16(17(20)22)21(23)24)19-10-11-6-2-4-8-13(11)18/h2-9,19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGCFSSXMZOANL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Alkylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

Amination: The 2-chlorobenzylamino group is introduced through nucleophilic substitution reactions, where 2-chlorobenzylamine reacts with the quinoline derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The chlorine atom in the 2-chlorobenzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Amino derivatives: Formed through reduction of the nitro group.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or modulating enzyme activity.

Interacting with DNA: Affecting DNA replication and transcription processes.

Modulating cellular signaling pathways: Influencing cell growth, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

Key Observations:

Nitro Group Positioning : The target compound and derivatives share a nitro group at position 3, which enhances electrophilicity and may contribute to DNA-binding or enzyme inhibition .

Chlorobenzyl vs.

Methyl vs. Phenyl at Position 1 : The methyl group in the target compound reduces steric hindrance compared to phenyl (), favoring synthetic accessibility .

Physicochemical and Spectral Properties

- Solubility : The nitro group in the target compound increases polarity, but the hydrophobic 2-chlorobenzyl group may reduce aqueous solubility compared to ’s dimethoxy-hydroxy analog .

- Spectral Data: IR: Expected C=O (quinolinone, ~1650 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) stretches, similar to . NMR: Aromatic protons in the 7–8.5 ppm range (cf. ) and a methyl singlet at ~3 ppm .

Activité Biologique

4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound with a unique quinoline structure, characterized by the presence of a 2-chlorobenzylamino group, a methyl group, and a nitro group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it an interesting subject for research in medicinal chemistry.

The compound's structure can be represented as follows:

- IUPAC Name : 4-[(2-chlorophenyl)methylamino]-1-methyl-3-nitroquinolin-2-one

- Molecular Formula : C17H14ClN3O3

- Molecular Weight : 345.76 g/mol

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- DNA Interaction : It has the potential to bind to DNA, affecting replication and transcription processes.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways related to growth and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively combat bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans . The specific antimicrobial efficacy of this compound remains to be fully elucidated; however, its structural analogs suggest potential effectiveness against various microbial strains.

Anticancer Activity

The compound has been investigated for its anticancer properties. Quinoline-based compounds have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, related quinazolinone hybrids have demonstrated IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines . The specific cytotoxicity profile of this compound needs further research to establish its efficacy against particular cancer types.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural components. The presence of electron-withdrawing groups (like the nitro group) and halogens (such as chlorine) can enhance biological activity by improving binding affinity to target sites. SAR studies indicate that modifications on the quinoline scaffold can significantly affect the potency and selectivity of these compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives:

- Anticancer Screening : A study synthesized various quinazolinone derivatives and tested them against breast adenocarcinoma cell lines (MDA-MB-231 and MCF7), revealing promising anticancer activities in some compounds .

- Enzyme Inhibition Studies : Research on similar compounds has demonstrated their ability to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism, indicating potential antidiabetic properties .

- Antimicrobial Testing : Compounds with similar structures have been shown to exhibit significant antibacterial effects, suggesting that this compound may possess comparable activity against resistant strains .

Q & A

Basic: What are the recommended synthetic routes and reaction optimization strategies for 4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one?

Methodological Answer:

The synthesis of quinolin-2(1H)-one derivatives often involves multi-step reactions. A plausible route could include:

- Step 1: Formation of the quinolin-2(1H)-one core via acid- or base-catalyzed cyclization of substituted 2′-aminochalcones .

- Step 2: Introduction of the nitro group at position 3 through nitration under controlled conditions.

- Step 3: Mannich-type reactions to install the (2-chlorobenzyl)amino group at position 4, using paraformaldehyde and 2-chlorobenzylamine in a polar aprotic solvent (e.g., DMF) under reflux .

Optimization Tips: - Use microwave-assisted synthesis (e.g., 360 W for 5 minutes) with InCl₃ as a catalyst to improve yield and reduce reaction time .

- Monitor reaction progress via TLC and purify intermediates via column chromatography to minimize byproducts.

Basic: How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

Methodological Answer:

A combination of spectroscopic and analytical techniques is essential:

- 1H/13C NMR: Assign peaks based on quinoline ring protons (δ 6.5–8.5 ppm) and the 2-chlorobenzyl group (δ 4.5–5.5 ppm for –CH₂–). The absence of unreacted amine protons (δ 1.5–3.0 ppm) confirms complete substitution .

- HRMS: Verify the molecular ion peak (e.g., [M+H]⁺) with <5 ppm mass accuracy to confirm the molecular formula .

- UV-Vis Spectroscopy: Compare λmax values with similar nitroquinoline derivatives to assess electronic transitions .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction provides atomic-level structural insights:

- Crystallization: Grow crystals via slow evaporation of a CH₂Cl₂/di-isopropylether mixture .

- Data Collection: Measure dihedral angles between aromatic rings (e.g., 57.84° between quinoline and benzene rings) to confirm steric effects from substituents .

- Hydrogen Bonding: Identify intermolecular N–H⋯N interactions (e.g., dimer formation) and π–π stacking (centroid distances ~3.94 Å) to explain packing behavior .

Advanced: What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer:

Adopt a tiered approach to assess environmental impact:

- Laboratory Studies: Determine hydrolysis rates (pH 5–9), photodegradation under UV light, and soil sorption coefficients (Kd) using OECD guidelines .

- Ecotoxicology: Evaluate acute toxicity (e.g., Daphnia magna LC50) and bioaccumulation potential via logP calculations (predicted ~3.5 for nitroaromatic compounds) .

- Field Monitoring: Deploy LC-MS/MS to quantify residues in water/soil matrices near industrial sites, correlating with GIS-based contamination models .

Advanced: How can reaction mechanisms (e.g., retro-Mannich pathways) lead to unexpected byproducts?

Methodological Answer:

Mechanistic studies prevent byproduct formation:

- Retro-Mannich Risk: Under acidic conditions, the (2-chlorobenzyl)amino group may undergo cleavage. Use buffered conditions (pH 7–8) to stabilize the product .

- Byproduct Identification: Isolate side products (e.g., 3-nitroquinolin-2(1H)-one) via HPLC and characterize using HRMS/MS to trace decomposition pathways .

Advanced: How should researchers address contradictions in spectral data during characterization?

Methodological Answer:

Systematic validation is critical:

- NMR Discrepancies: If proton integrations deviate from expected ratios, re-examine sample purity via elemental analysis or DSC (melting point consistency) .

- Mass Spec Anomalies: Confirm isotopic patterns (e.g., Cl⁻ presence at m/z 35/37) and rule out adducts (e.g., Na⁺/K⁺) by comparing with theoretical simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.